![molecular formula C14H17BrN2OS B5854247 N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

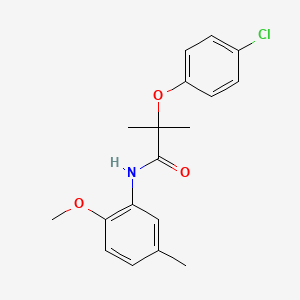

“N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide” is a chemical compound. It has been studied for its pharmacological activities .

Synthesis Analysis

The compound was synthesized and characterized by IR, ^1H- and ^ {13}C-NMR, mass spectrometry, and elemental analysis . The crystal structure was determined from single crystal X-ray diffraction data .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . It crystallizes in monoclinic space group P2_1/n with unit cell dimensions .Chemical Reactions Analysis

The compound has been used in the synthesis of derivatives as prospective antimicrobial and antiproliferative agents . The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C 14 H 17 BrN 2 OS, an average mass of 341.267 Da, and a monoisotopic mass of 340.024475 Da .Applications De Recherche Scientifique

- The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. These findings suggest potential applications in combating drug-resistant pathogens.

- In the fight against cancer, compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . Their efficacy highlights their potential as candidates for further investigation in cancer therapy.

- Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 exhibit good binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These compounds could serve as lead molecules for rational drug design, targeting specific disease-related proteins.

- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities . Understanding its mode of action can guide the development of novel drugs.

- In silico analysis identified N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as promising antimicrobial agents against Gram-positive pathogens . Investigating their mechanisms of action could lead to new therapeutic strategies.

Antimicrobial Activity

Anticancer Properties

Rational Drug Design

Thiazole-Based Drug Development

Combating Gram-Positive Pathogens

Mécanisme D'action

The compound and its derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)carbamothioyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJDWYRNFGYXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)carbamothioyl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)

![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)

![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)